molecular formula C16H15N5 B14618390 N''-Anthracen-1-yl-N-(diaminomethylidene)guanidine CAS No. 57644-48-1

N''-Anthracen-1-yl-N-(diaminomethylidene)guanidine

Cat. No.: B14618390
CAS No.: 57644-48-1
M. Wt: 277.32 g/mol
InChI Key: IUVNFSLQRRFXTO-UHFFFAOYSA-N
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Description

N’'-Anthracen-1-yl-N-(diaminomethylidene)guanidine is a chemical compound that belongs to the class of guanidines, which are known for their diverse biological and chemical properties. This compound features an anthracene moiety, which is a tricyclic aromatic hydrocarbon, attached to a guanidine group. The presence of the anthracene unit imparts unique photophysical and photochemical properties to the compound, making it of interest in various scientific fields.

Properties

CAS No.

57644-48-1

Molecular Formula

C16H15N5

Molecular Weight

277.32 g/mol

IUPAC Name

2-anthracen-1-yl-1-(diaminomethylidene)guanidine

InChI

InChI=1S/C16H15N5/c17-15(18)21-16(19)20-14-7-3-6-12-8-10-4-1-2-5-11(10)9-13(12)14/h1-9H,(H6,17,18,19,20,21)

InChI Key

IUVNFSLQRRFXTO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C=CC=C3N=C(N)N=C(N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’'-Anthracen-1-yl-N-(diaminomethylidene)guanidine typically involves the reaction of anthracene derivatives with guanidine precursors. One common method is the one-pot synthesis, which involves the reaction of N-chlorophthalimide, isocyanides, and amines to form N-phthaloylguanidines, which can then be converted to the desired guanidine compound . This method is advantageous due to its straightforward approach and high yields.

Industrial Production Methods

Industrial production of N’'-Anthracen-1-yl-N-(diaminomethylidene)guanidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, the purification of the compound can be achieved through crystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

N’'-Anthracen-1-yl-N-(diaminomethylidene)guanidine undergoes various chemical reactions, including:

    Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.

    Reduction: The guanidine group can be reduced to form corresponding amines.

    Substitution: The compound can undergo substitution reactions, particularly at the anthracene ring, to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens and nitrating agents.

Major Products Formed

    Oxidation: Anthraquinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted anthracene derivatives.

Scientific Research Applications

N’'-Anthracen-1-yl-N-(diaminomethylidene)guanidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’'-Anthracen-1-yl-N-(diaminomethylidene)guanidine involves its interaction with molecular targets through its guanidine and anthracene moieties. The guanidine group can form hydrogen bonds and ionic interactions with biological molecules, while the anthracene unit can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Anthracene: A simpler aromatic hydrocarbon with similar photophysical properties.

    Naphthylguanidine: Another guanidine derivative with a naphthalene moiety instead of anthracene.

    Phenylguanidine: A guanidine compound with a phenyl group.

Uniqueness

N’'-Anthracen-1-yl-N-(diaminomethylidene)guanidine is unique due to the combination of the anthracene and guanidine functionalities, which impart distinct photophysical and chemical properties. This makes it particularly useful in applications requiring both strong aromatic interactions and versatile chemical reactivity .

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